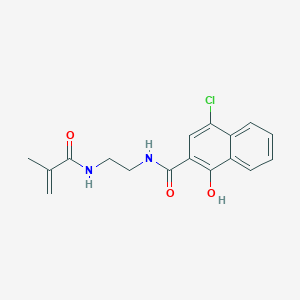
4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide is a synthetic organic compound that belongs to the class of naphthamide derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both chloro and hydroxy functional groups, along with the methacrylamidoethyl side chain, suggests potential reactivity and versatility in chemical synthesis and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting from naphthalene, nitration followed by reduction can yield 1-amino-2-naphthol.
Chlorination: The amino group can be converted to a chloro group using reagents like thionyl chloride.
Amidation: The resulting 4-chloro-1-hydroxy-2-naphthoyl chloride can be reacted with 2-methacrylamidoethylamine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-1-keto-N-(2-methacrylamidoethyl)-2-naphthamide.
Reduction: Formation of 1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide.
Substitution: Formation of various substituted naphthamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of specialty polymers with unique properties.
Catalysis: Potential ligand in metal-catalyzed reactions.
Biology
Bioconjugation: Used in the modification of biomolecules for imaging or therapeutic purposes.
Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry
Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide would depend on its specific application. In drug development, it might interact with specific enzymes or receptors, modulating their activity. In polymer chemistry, it would participate in polymerization reactions, forming covalent bonds with other monomers.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-hydroxy-2-naphthamide: Lacks the methacrylamidoethyl side chain.
1-Hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide: Lacks the chloro group.
4-Chloro-1-hydroxy-2-naphthoic acid: Contains a carboxylic acid group instead of the amide.
Uniqueness
4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
73546-15-3 |
|---|---|
Fórmula molecular |
C17H17ClN2O3 |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
4-chloro-1-hydroxy-N-[2-(2-methylprop-2-enoylamino)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-10(2)16(22)19-7-8-20-17(23)13-9-14(18)11-5-3-4-6-12(11)15(13)21/h3-6,9,21H,1,7-8H2,2H3,(H,19,22)(H,20,23) |
Clave InChI |
BAPYSZQSNLENHT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


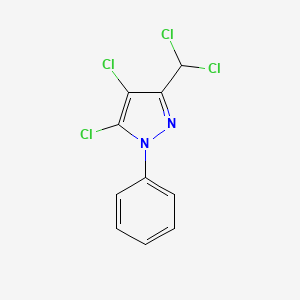
![N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)
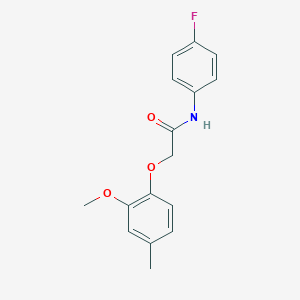

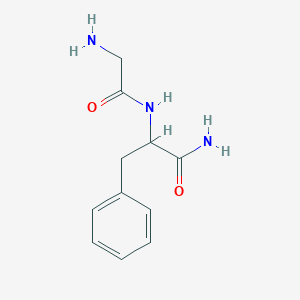
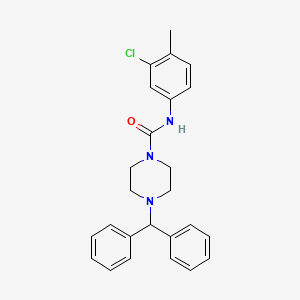
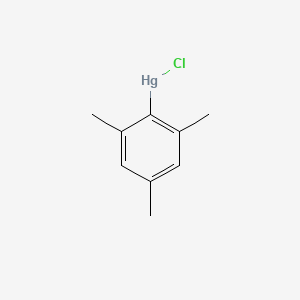

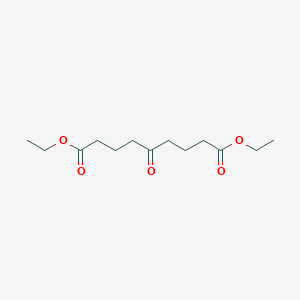
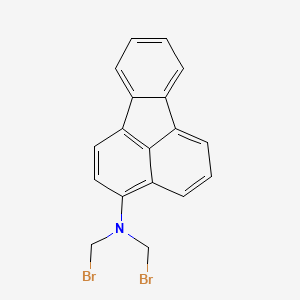

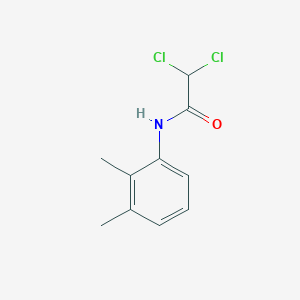
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)

